N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
The compound N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a heterocyclic organic molecule featuring a thieno[3,4-c]pyrazol core modified with sulfone (5,5-dioxo) groups. Key structural attributes include:
- A 3-chlorophenyl substituent at the pyrazole ring, contributing electron-withdrawing effects.
- A furan-2-ylmethyl group linked via an ethanediamide (-NHC(O)C(O)NH-) bridge, introducing aromatic and hydrogen-bonding capabilities.
- The 5λ⁶-thieno[3,4-c]pyrazol system, a bicyclic framework combining thiophene and pyrazole rings, stabilized by sulfone groups.
Its synthesis likely involves cyclization and coupling reactions analogous to those described for related thienopyrazole derivatives .
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S/c19-11-3-1-4-12(7-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-28-13/h1-7H,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOIFWNWQGWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, thieno[3,4-c]pyrazole intermediates, and furan-based compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Thienopyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Aromatic vs.
- Functional Group Diversity: Compounds 7a and 7b feature amino and hydroxy groups, enabling stronger hydrogen-bond interactions compared to the ethanediamide linker in the target compound.
Structural Characterization Tools
- X-ray Crystallography: SHELX and ORTEP-III are widely used for resolving thienopyrazole derivatives’ crystal structures, confirming sulfone geometry and substituent orientation.
- Spectroscopic Analysis: NMR and IR data for analogues highlight distinct signals for sulfone (∼1250–1150 cm⁻¹) and amide (∼1650 cm⁻¹) groups.
Biological Activity
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to detail the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by a thieno[3,4-c]pyrazole core with a chlorophenyl group and an ethanediamide moiety. The chemical formula is , with a molecular weight of approximately 422.9 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular signaling pathways. Such interactions can potentially disrupt processes involved in disease progression.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various thieno[3,4-c]pyrazoles, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research involving human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. In vitro assays indicated a dose-dependent reduction in cell viability for several cancer types.
- Anti-inflammatory Effects : A preclinical study assessed the compound's effects on inflammation markers in a murine model of arthritis. Results indicated a substantial reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?
- Methodology : Begin with modular synthesis using heterocyclic coupling strategies. For example, the thieno[3,4-c]pyrazol core can be constructed via cyclocondensation of 3-chlorophenylhydrazine with thiophene-derived diketones. The ethanediamide linker may be introduced via carbodiimide-mediated coupling between the pyrazole-amine and furfuryl-glyoxylic acid. Validate intermediates using LC-MS and H/C NMR to confirm regioselectivity and purity at each step .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Employ orthogonal analytical techniques:
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient).
- High-resolution MS : Confirm molecular ion ([M+H]) with <2 ppm error.
- Multinuclear NMR : Assign signals using H-C HSQC/HMBC to resolve overlapping peaks in the thieno-pyrazol and furan regions .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology : Prioritize target-agnostic assays:
- Cytotoxicity : MTT assay against HEK-293 and HepG2 cell lines (IC determination).
- Enzyme inhibition : Screen against kinases (e.g., PKC isoforms) due to the pyrazol-sulfone motif’s ATP-competitive potential. Use fluorogenic substrates for high-throughput readouts .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up?
- Methodology : Apply quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G*) to model transition states in key steps (e.g., sulfone formation). Pair with cheminformatics tools (ICReDD’s workflow) to predict solvent effects and catalyst performance. Validate predictions via DoE (Design of Experiments) with parameters like temperature, solvent polarity, and residence time .
Q. How to address contradictions in reported bioactivity data across studies?
- Methodology : Conduct meta-analysis with attention to variables:
- Assay conditions : Compare buffer pH, serum concentration, and incubation time.
- Compound handling : Verify storage stability (e.g., sulfone degradation under light) via accelerated stability studies (40°C/75% RH for 30 days).
- Batch variability : Use PCA (Principal Component Analysis) on LC-MS impurity profiles to correlate bioactivity outliers with synthetic byproducts .
Q. What strategies enable precise structure-activity relationship (SAR) studies for this scaffold?
- Methodology : Synthesize analogs via:
- Isosteric replacements : Swap furan with thiophene or pyrrole to assess π-π stacking effects.
- Steric modulation : Introduce methyl/chloro groups at the 3-chlorophenyl ring.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize targets like COX-2 or 5-LOX, followed by SPR (Surface Plasmon Resonance) for binding affinity validation .
Q. How to resolve spectral ambiguities in the thieno-pyrazol region during structural elucidation?
- Methodology : Combine advanced NMR techniques:
- NOESY/ROESY : Differentiate between rotational isomers in the sulfone moiety.
- F NMR (if fluorinated analogs exist): Track electronic effects on the furan-methyl group.
- X-ray crystallography : Resolve tautomeric states in the pyrazol ring using single-crystal diffraction (if crystallinity is achievable) .
Methodological Notes
- Safety Protocols : Adhere to OSHA guidelines for handling chlorinated aromatics (e.g., PPE, fume hoods) and sulfone byproducts (waste neutralization protocols) .
- Data Reproducibility : Archive raw spectral/assay data in FAIR-compliant repositories (e.g., Zenodo) with metadata on instrument calibration and batch IDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
